molecular formula C7H16ClNO B050119 4-Methoxycyclohexanamine hydrochloride CAS No. 61367-41-7

4-Methoxycyclohexanamine hydrochloride

Cat. No. B050119
CAS RN: 61367-41-7
M. Wt: 165.66 g/mol
InChI Key: DUVKXMNYICFZCS-UHFFFAOYSA-N
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Description

4-Methoxycyclohexanamine hydrochloride is a chemical compound that has been explored in various synthetic and analytical chemistry contexts. Its study encompasses the synthesis methodologies, structural characterizations, and the investigation of its physical and chemical properties.

Synthesis Analysis

The synthesis of related compounds involves multi-step processes, starting from readily available materials. For example, synthesis strategies for compounds with similar structures involve reactions such as oximation, reduction, and salification reaction, highlighting the complexity and efficiency of synthetic routes in achieving high yields (Li Yong-xin, 2012).

Molecular Structure Analysis

X-ray diffraction and NMR spectroscopy are common techniques used for the structural characterization of cyclohexanamine derivatives. These methods provide detailed insights into the molecular conformation, including aspects like chair conformations of cyclohexane rings and the spatial orientation of substituents (J. Li, Zunjun Liang, X. Pan, 2017).

Chemical Reactions and Properties

Cyclohexanamine derivatives participate in a variety of chemical reactions, demonstrating their versatility as synthetic intermediates. Reductive amination, acetylation, and reactions under acidic conditions are some of the chemical transformations that these compounds undergo. These reactions are crucial for modifying the chemical structure and introducing functional groups that are essential for the desired final properties (M. Fischer, C. Burschka, R. Tacke, 2014).

Scientific Research Applications

  • Analytical Profiles of Psychoactive Arylcyclohexylamines : A study identified three psychoactive arylcyclohexylamines, including compounds structurally related to 4-Methoxycyclohexanamine hydrochloride, and developed methods for their detection in biological matrices like blood, urine, and vitreous humor (De Paoli et al., 2013).

  • Antidepressant Properties : Research on a novel compound, closely related to 4-Methoxycyclohexanamine hydrochloride, indicated potential antidepressant activity, highlighting its neurochemical profile and effectiveness in inhibiting certain brain receptors (Muth et al., 1986).

  • Synthesis and Characterization of Related Compounds : Studies on the synthesis of various related arylcyclohexylamines and their analytical characterizations provide insights into the chemical properties and potential applications of similar compounds (Wallach et al., 2016).

  • Pharmacokinetics and Drug Metabolism : Investigations into the metabolism of psychoactive substances structurally similar to 4-Methoxycyclohexanamine hydrochloride offer insights into their pharmacokinetics and the identification of urinary metabolites, which is crucial for understanding the effects and potential risks of these compounds (Kanamori et al., 2002).

Safety And Hazards

The safety information for 4-Methoxycyclohexanamine hydrochloride indicates that it has the GHS07 pictogram . The hazard statements include H302-H315-H319-H335 , which correspond to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation, respectively. The precautionary statements include P261-P280-P301+P312-P302+P352-P305+P351+P338 , which provide guidance on avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/protective clothing/eye protection/face protection, and what to do if swallowed or if skin irritation occurs.

properties

IUPAC Name

4-methoxycyclohexan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO.ClH/c1-9-7-4-2-6(8)3-5-7;/h6-7H,2-5,8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUVKXMNYICFZCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCC(CC1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70976900
Record name 4-Methoxycyclohexan-1-amine--hydrogen chloride (1/1)
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URL https://comptox.epa.gov/dashboard/DTXSID70976900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methoxycyclohexanamine hydrochloride

CAS RN

61367-41-7, 5460-27-5
Record name 61367-41-7
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Record name 5460-27-5
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Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Methoxycyclohexan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name cyclohexanamine,4-methoxy-,hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 4-methoxycyclohexan-1-amine hydrochloride
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
TP Johnston, GS McCaleb, SD Clayton… - Journal of Medicinal …, 1977 - ACS Publications
The superior activity of Ar-(2-chloroethyl)-N,-(trans-4-methylcyclohexyl)-iV-nitrosourea (MeCCNU) against advanced murine Lewis lung carcinoma in comparisons with the cis form and …
Number of citations: 39 pubs.acs.org
Y Li, Y Liu, Y Zhang, Y Wu, Z Xing… - Journal of medicinal …, 2023 - ACS Publications
… To a solution of trans-4-methoxycyclohexanamine hydrochloride (1.7 g, 10 mmol) in DMF (10 mL) were added DIEA (1.7 mL, 10 mmol), HATU (3.8 g, 10 mmol), and 6-chloropyrazine-2-…
Number of citations: 1 pubs.acs.org
CD Haffner, JD Becherer, EE Boros… - Journal of medicinal …, 2015 - ACS Publications
A series of thiazoloquin(az)olinones were synthesized and found to have potent inhibitory activity against CD38. Several of these compounds were also shown to have good …
Number of citations: 116 pubs.acs.org

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